1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes and are implicated in several types of cancers .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine coreIndustrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the furan ring can be substituted with different functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit FGFRs makes it a valuable tool in studying cellular signaling pathways.
Medicine: Due to its potential anti-cancer properties, it is being investigated as a therapeutic agent for various cancers.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By binding to these receptors, 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- blocks their activation, thereby inhibiting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition can lead to reduced tumor growth and proliferation .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- can be compared with other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid
What sets 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)- apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C12H8N2O3 |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)8-3-9-10(7-1-2-17-6-7)5-14-11(9)13-4-8/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
MHMUWVXRNYMYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=CNC3=C2C=C(C=N3)C(=O)O |
Origin of Product |
United States |
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